![molecular formula C9H13BrN2O2 B13316544 3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and propan-2-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the amino group through nucleophilic substitution. The propan-2-yloxy group is then introduced via an etherification reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The propan-2-yloxy group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: This compound also contains an amino and bromo group but features a thiadiazole ring instead of a pyridine ring.
3-Amino-1,2,4-triazine: Another similar compound with an amino group but a triazine ring structure.
Uniqueness
3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13BrN2O2 |
|---|---|
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
3-amino-5-bromo-1-(propan-2-yloxymethyl)pyridin-4-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(2)14-5-12-3-7(10)9(13)8(11)4-12/h3-4,6H,5,11H2,1-2H3 |
Clave InChI |
YVLQBSFOWKKZGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCN1C=C(C(=O)C(=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



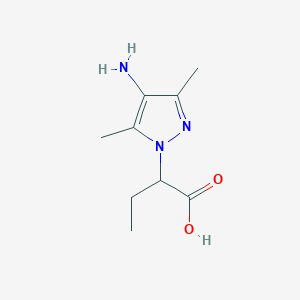

![tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B13316473.png)
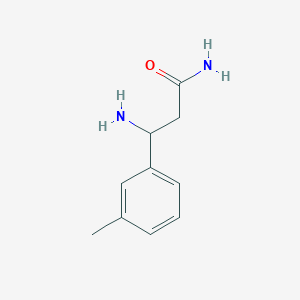
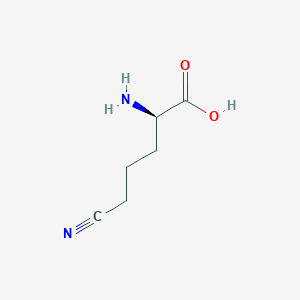
![4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13316500.png)
![1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13316501.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane](/img/structure/B13316502.png)
![N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine](/img/structure/B13316509.png)
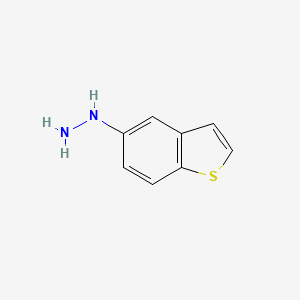
![(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one](/img/structure/B13316514.png)
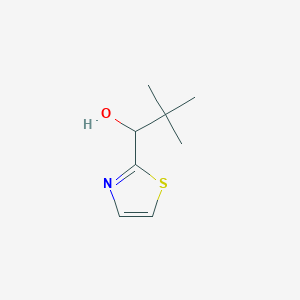
![1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13316521.png)
